2-N-phenyl-1,3,4-oxadiazole-2,5-diamine

Übersicht

Beschreibung

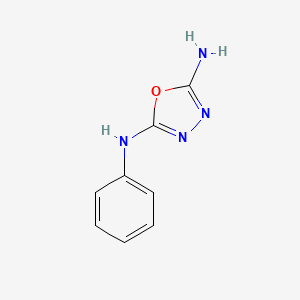

2-N-phenyl-1,3,4-oxadiazole-2,5-diamine is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of this compound involves the cyclization of N-(aryl)-1,2-hydrazinedicarboxamides, mediated by tosylchloride/pyridine in ethanol under a reflux condition . This method has been reported to yield a higher range of products (80–98 %) .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on dehydrative cyclization of semicarbazides . The outcomes of these reactions have generally been limited to usage in solid-phase synthetic strategies .Wissenschaftliche Forschungsanwendungen

Polymer Development

2-N-phenyl-1,3,4-oxadiazole-2,5-diamine is utilized in the synthesis of various polymers. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high solubility in polar organic solvents and remarkable thermal stability, with decomposition temperatures above 410°C. These polymers, characterized by blue fluorescence and glass transition temperatures ranging between 183-217°C, are used in thin coatings and electronic applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Electronic and Optoelectronic Materials

The compound is integral in creating materials for electronic and optoelectronic applications. Aromatic poly(ether imide oxadiazole)s, developed from oxadiazole-containing aromatic diamines, form amic acids and, upon thermal treatment, yield films with high thermal stability, good flexibility, and glass transition temperatures ranging from 241 to 344°C. These materials also display variable dielectric constants, making them suitable for electronic applications (Mercer, 1992).

Fluorescent Materials

In another application, this compound is used in synthesizing fluorescent polyamide and poly(amide-imide)s. These polymers exhibit high thermal stability (above 420°C) and show fluorescence in the blue region with high quantum yield (38.5–58.1%), making them suitable for various optical applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Chemosensors

Oxadiazole derivatives like this compound serve as highly selective anion chemosensors. For instance, specific derivatives are used for the selective detection of anions like H2PO4- and F-, displaying high specificity and sensitivity (Tong, Zhou, Wang, Jing, Wang, & Zhang, 2003).

Scientific Research Applications of this compound

Polymer Synthesis

This compound is used in creating various polymers. For instance, fluorinated poly(1,3,4-oxadiazole-ether-imide)s are synthesized using aromatic diamines with preformed 1,3,4-oxadiazole rings. These polymers are noted for their solubility in polar organic solvents and high thermal stability (decomposition temperatures above 410°C). They are useful in thin coating applications and exhibit blue fluorescence (Hamciuc, Hamciuc, & Brumǎ, 2005).

Material Science

The compound contributes to the development of materials with significant electronic and optoelectronic properties. Aromatic poly(ether imide oxadiazole)s, synthesized from oxadiazole-containing aromatic diamines, form films with high thermal stability, flexibility, and variable dielectric constants, suitable for electronic applications (Mercer, 1992).

Fluorescent Materials

Novel polyamide and poly(amide-imide)s containing a 1,3,4-oxadiazole ring are synthesized using this compound. These polymers demonstrate high thermal stability and exhibit fluorescence in the blue region, making them suitable for optical applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Wirkmechanismus

Target of Action

The primary targets of N2-Phenyl-1,3,4-Oxadiazole-2,5-Diamine are currently unknown. The compound belongs to the 1,3,4-oxadiazole class, which is known for its wide range of biological activities . .

Mode of Action

1,3,4-oxadiazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, antitubercular, antipyretic, anticancer, central nervous system depressant, antischistosomal, diuretic, analgesic, anticonvulsive, and antiemetic properties . The specific interactions of N2-Phenyl-1,3,4-Oxadiazole-2,5-Diamine with its targets that result in these effects are currently unknown.

Biochemical Pathways

It is known that 1,3,4-oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

Zukünftige Richtungen

Oxadiazoles, including 2-N-phenyl-1,3,4-oxadiazole-2,5-diamine, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future studies could focus on improving the anticancer profile and reducing the toxicological risks .

Biochemische Analyse

Biochemical Properties

N2-phenyl-1,3,4-oxadiazole-2,5-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .

Cellular Effects

N2-phenyl-1,3,4-oxadiazole-2,5-diamine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of N2-phenyl-1,3,4-oxadiazole-2,5-diamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-phenyl-1,3,4-oxadiazole-2,5-diamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N2-phenyl-1,3,4-oxadiazole-2,5-diamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its beneficial effects .

Metabolic Pathways

N2-phenyl-1,3,4-oxadiazole-2,5-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key metabolic enzymes, leading to reduced production of essential metabolites and altered cellular metabolism . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance .

Transport and Distribution

The transport and distribution of N2-phenyl-1,3,4-oxadiazole-2,5-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

N2-phenyl-1,3,4-oxadiazole-2,5-diamine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

2-N-phenyl-1,3,4-oxadiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-7-11-12-8(13-7)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTVVGLZVROMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282405 | |

| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74099-09-5 | |

| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74099-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Phenyl-1,3,4-oxadiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B3281783.png)

![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3281790.png)

![5-(Benzyloxy)-1H-benzo[d]imidazole](/img/structure/B3281792.png)